molecular formula C20H18N6O2S B2886866 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1219905-58-4

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2886866
CAS No.: 1219905-58-4
M. Wt: 406.46
InChI Key: PJXBROULANBJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" is a heterocyclic hybrid molecule featuring three distinct pharmacophores:

  • A 2-phenyl-1,2,3-triazole ring, known for its stability and role in bioactivity modulation via hydrogen bonding and π-π interactions.
  • A 1,3,4-oxadiazole moiety substituted with a thiophen-2-yl group, contributing electron-withdrawing properties and metabolic resistance.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c27-20(16-12-21-26(24-16)15-7-2-1-3-8-15)25-10-4-6-14(13-25)18-22-23-19(28-18)17-9-5-11-29-17/h1-3,5,7-9,11-12,14H,4,6,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXBROULANBJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a triazole ring and an oxadiazole moiety. Its molecular formula is C21H18N5O2SC_{21}H_{18}N_{5}O_{2}S, with a molecular weight of approximately 439.92 g/mol. The presence of these heterocycles is significant as they are often associated with diverse biological activities.

Anticancer Activity

Research indicates that compounds containing triazole and oxadiazole derivatives exhibit notable anticancer properties. For instance, derivatives similar to the target compound have been tested against various cancer cell lines. In one study, a related oxadiazole derivative showed IC50 values of 0.67 µM against the PC-3 prostate cancer cell line and 0.80 µM against HCT-116 colon cancer cells . Such low IC50 values suggest potent anticancer activity.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CMDA-MB-435 (melanoma)6.82

Antimicrobial Activity

The biological activity of triazole and oxadiazole derivatives extends to antimicrobial effects as well. Compounds with similar structures have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of cellular processes or inhibition of enzyme activity essential for microbial survival.

Mechanistic Insights

The mechanism of action for compounds like the one typically involves interaction with specific molecular targets within cancer cells or pathogens. For example, some studies have shown that triazole derivatives can inhibit carbonic anhydrase-II, an enzyme crucial for maintaining pH balance in cells . Molecular docking studies further elucidate that these compounds bind effectively to the active sites of target enzymes, thereby inhibiting their function.

Case Studies

  • Study on Triazole Derivatives : A series of triazole analogs were synthesized and evaluated for their inhibitory effects on carbonic anhydrase-II. The results indicated that modifications on the phenyl ring significantly influenced the inhibitory potency .
  • Oxadiazole Derivatives in Cancer Research : A review highlighted various oxadiazole derivatives tested for anticancer activity against multiple cell lines, demonstrating promising results with several compounds exhibiting IC50 values lower than standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Features Bioactivity/Applications (Inferred from Evidence) Reference
Target Compound: (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone Triazole, oxadiazole, thiophene, piperidine Hypothesized kinase inhibition or antimicrobial activity N/A (Inferred)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () Pyrazole, cyanothiophene Antimicrobial (based on thiophene derivatives)
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () Thiadiazole, fluorophenyl, methoxyphenyl Anticancer (thiadiazole-mediated apoptosis)
Example 76: Pyrazolo[3,4-d]pyrimidin-thiophene derivative () Pyrazolopyrimidine, morpholinomethyl-thiophene Kinase inhibition (e.g., EGFR or Aurora kinases)
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () Benzothiazole, pyrazolone Antioxidant or anti-inflammatory (benzothiazole-based activity)

Key Observations:

Triazole vs. Pyrazole/Thiadiazole : The target compound’s triazole ring may offer superior metabolic stability compared to pyrazole () or thiadiazole () analogs, which are prone to oxidation .

Oxadiazole vs.

Thiophene Substituents: The thiophen-2-yl group in the target compound could increase lipophilicity compared to fluorophenyl () or morpholinomethyl-thiophene () groups, affecting membrane permeability .

Piperidine Scaffold : Unlike rigid bicyclic systems in benzothiazole derivatives (), the piperidine moiety may enable adaptive binding to flexible enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.